Home > Products > Screening Compounds P45877 > N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine -

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine

Catalog Number: EVT-4179735
CAS Number:
Molecular Formula: C26H29N5
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides []

    Compound Description: This series of compounds shares structural similarities with the target compound, particularly the presence of pyrazole and triazole rings as substituents. These compounds were investigated for their inhibitory effects on tubulin polymerization and demonstrated promising in vitro antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. []

    Relevance: These compounds, like the target compound, utilize substituted pyrazole and triazole rings as key structural components. This highlights the significance of these heterocyclic systems in medicinal chemistry and suggests that N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine might also exhibit interesting biological activities, potentially related to tubulin polymerization inhibition or anticancer properties. []

2. 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) []

    Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases, currently under investigation as a potential anticancer agent. []

    Relevance: While structurally distinct from the target compound, MK-8033 shares a common motif of a substituted pyrazole ring. The presence of this ring in a clinically relevant kinase inhibitor underscores the importance of pyrazole derivatives in medicinal chemistry and their potential as pharmacophores. This further suggests that N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, with its distinct bis-pyrazole structure, might also possess valuable biological activity. []

3. 8-(1-(3-(Trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60) []

    Compound Description: Compound 60 is a high-affinity antagonist for the A2B adenosine receptor (AdoR) with significant selectivity over other AdoR subtypes (A1, A2A, and A3). []

    Relevance: This compound highlights the versatility of substituted pyrazole rings in medicinal chemistry. While structurally different from the target compound, the presence of a substituted pyrazole ring in a highly selective A2B AdoR antagonist suggests that N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, with its unique bis-pyrazole scaffold, might also exhibit specific interactions with biological targets, potentially including AdoRs or other related receptors. []

Properties

Product Name

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine

IUPAC Name

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine

Molecular Formula

C26H29N5

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C26H29N5/c1-18-25(19(2)30(3)29-18)17-31(24-13-14-24)16-23-15-27-28-26(23)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-12,15,24H,13-14,16-17H2,1-3H3,(H,27,28)

InChI Key

LWRDBUKQXYVBDA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CN(CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5CC5

Canonical SMILES

CC1=C(C(=NN1C)C)CN(CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.